molecular formula C5H14N2 B3427899 N1,N1-Dimethylpropane-1,2-diamine CAS No. 62689-51-4

N1,N1-Dimethylpropane-1,2-diamine

Cat. No. B3427899
M. Wt: 102.18 g/mol
InChI Key: RRQHLOZQFPWDCA-UHFFFAOYSA-N
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Patent
US07692005B2

Procedure details

A solution of N1,N1-Dimethyl-propane-1,2-diamine (10 mL, 77.4 mmol) in DMF (40 mL) at room temperature was treated with potassium carbonate (15.26 g, 1.5 equiv.) and 1-fluoro-4-nitrobenzene (8.21 mL, 1 equiv.). The reaction mixture was stirred at 110° C. overnight. The reaction mixture was cooled to room temperature, filtered to remove remaining solid potassium carbonate and diluted with CH2Cl2 (500 mL). The reaction mixture was extracted with H2O (3×500 mL) and dried over anhydrous MgSO4. Following filtration and concentration in vacuo the gelatinous red residue was purified by flash silica gel chromatography (CHCl3 to 1:4 MeOH:CHCl3 gradient eluant) to give N1,N1-Dimethyl-N2-(4-nitro-phenyl)-propane-1,2-diamine as a light brown oil (81.4%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15.26 g
Type
reactant
Reaction Step One
Quantity
8.21 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH:4]([NH2:6])[CH3:5].C(=O)([O-])[O-].[K+].[K+].F[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1>CN(C=O)C>[CH3:1][N:2]([CH3:7])[CH2:3][CH:4]([NH:6][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)[CH3:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN(CC(C)N)C
Name
Quantity
15.26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8.21 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with H2O (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtration and concentration in vacuo the gelatinous red residue
CUSTOM
Type
CUSTOM
Details
was purified by flash silica gel chromatography (CHCl3 to 1:4 MeOH:CHCl3 gradient eluant)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(CC(C)NC1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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